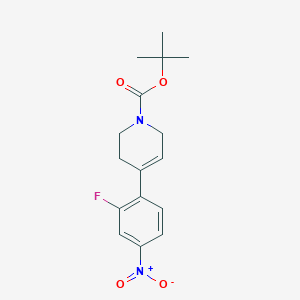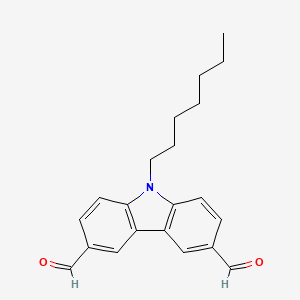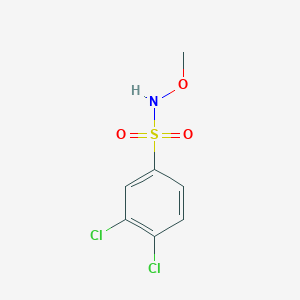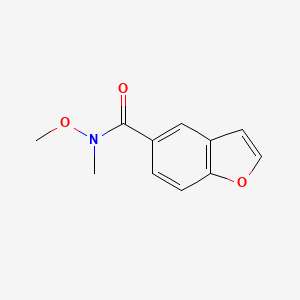
1-Methoxy-4-m-tolyloxybenzene
Übersicht
Beschreibung
1-Methoxy-4-m-tolyloxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) and a tolyloxy group (-OC7H7) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-m-tolyloxybenzene typically involves the reaction of anisole with m-tolyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The reaction can be represented as follows:
Anisole+m-Tolyl Chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-Methoxy-4-m-tolyloxybenzene can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Methoxy-4-m-tolyloxybenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ethers. It may also be used in the development of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be employed as a solvent or additive in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-m-tolyloxybenzene involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Anisole (Methoxybenzene): Anisole is a simpler aromatic ether with a methoxy group attached to the benzene ring. It is used as a precursor in the synthesis of various organic compounds.
p-Tolyloxybenzene: This compound has a tolyloxy group attached to the benzene ring, similar to 1-Methoxy-4-m-tolyloxybenzene, but lacks the methoxy group.
m-Tolyloxyanisole: This isomer has the tolyloxy group attached to the meta position relative to the methoxy group.
Uniqueness: this compound is unique due to the presence of both methoxy and tolyloxy groups on the benzene ring. This combination imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
82721-04-8 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-methoxy-4-(3-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
NCTBMVAIKUNJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiophene-3-carboxamide](/img/structure/B8548774.png)








![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)


